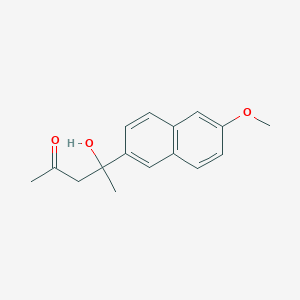
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one is a chemical compound with the molecular formula C16H18O3 and a molecular weight of 258.312 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxy-substituted naphthalene ring, and a pentanone structure. It is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one typically involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation reaction between 6-methoxynaphthaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then hydrogenated in the presence of a catalyst such as palladium on carbon to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
Oxidation: Formation of 4-oxo-4-(6-methoxynaphthalen-2-yl)pentanoic acid.
Reduction: Formation of 4-hydroxy-4-(6-methoxynaphthalen-2-yl)pentanol.
Substitution: Formation of 4-hydroxy-4-(6-ethoxynaphthalen-2-yl)pentan-2-one.
科学的研究の応用
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one: Similar structure but with a shorter carbon chain.
4-Hydroxy-4-methyl-2-pentanone: Similar structure but lacks the naphthalene ring.
Uniqueness
4-Hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one is unique due to the presence of both a methoxy-substituted naphthalene ring and a hydroxy-pentanone structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
220689-89-4 |
|---|---|
分子式 |
C16H18O3 |
分子量 |
258.31 g/mol |
IUPAC名 |
4-hydroxy-4-(6-methoxynaphthalen-2-yl)pentan-2-one |
InChI |
InChI=1S/C16H18O3/c1-11(17)10-16(2,18)14-6-4-13-9-15(19-3)7-5-12(13)8-14/h4-9,18H,10H2,1-3H3 |
InChIキー |
KJNJXKOIFUPTEM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)

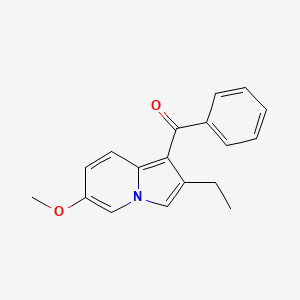
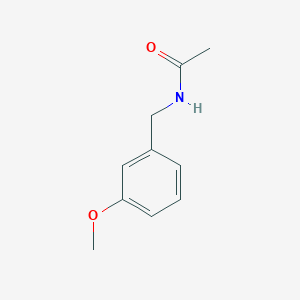
![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
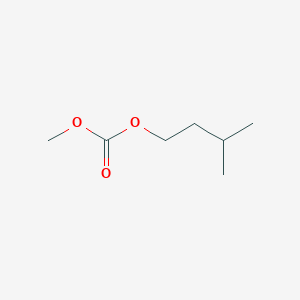

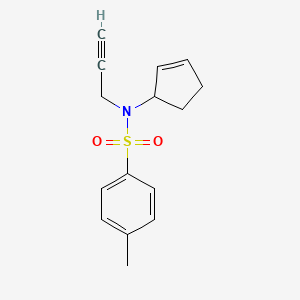
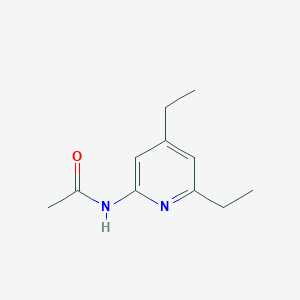
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)
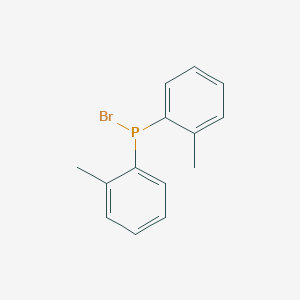
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
